N-(naphthalen-1-

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

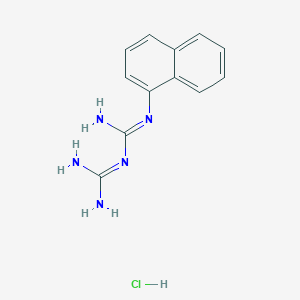

1-(diaminomethylidene)-2-naphthalen-1-ylguanidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5.ClH/c13-11(14)17-12(15)16-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H6,13,14,15,16,17);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBQDBNPTFPWQPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2N=C(N)N=C(N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41283-74-3 | |

| Record name | Imidodicarbonimidic diamide, N-1-naphthalenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41283-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Strategic Synthetic Methodologies and Advanced Derivatization of N Naphthalen 1 Yl Compounds

Foundational Synthetic Routes to N-(naphthalen-1-yl) Core Structures

The construction of the fundamental this compoundyl) framework is primarily achieved through classical and modern organic reactions, including amidation, imine condensation, and cross-coupling strategies.

Amidation and Imine Condensation Approaches

Amidation reactions represent a direct and widely used method for the synthesis of this compoundyl) amides. This typically involves the reaction of naphthalen-1-amine with a suitable acylating agent, such as a carboxylic acid, acid chloride, or anhydride. For instance, this compoundyl)propanamide derivatives have been synthesized by reacting naphthalen-1-amine with propanoyl chloride. researchgate.net Similarly, a series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were prepared through the direct acylation of 2-amino-2-(naphthalen-1-yl)acetonitrile. rsc.org The synthesis of N-glycosyl amides has also been reported, where glycosyl azides are reduced and then coupled with acyl derivatives. rsc.org

Imine condensation, or Schiff base formation, provides another versatile route to this compoundyl) derivatives. This reaction involves the condensation of naphthalen-1-amine with an aldehyde or ketone. For example, various N-benzylidene-naphthalen-1-yl-amine derivatives have been synthesized by reacting 1-aminonaphthalene with substituted benzaldehydes in toluene. researchgate.net These imines can serve as intermediates for further transformations or as the final target compounds with specific biological or material properties. researchgate.netrsc.org For example, a novel imine vic-dioxime ligand was synthesized from naphthalen-1-amine, which was then used to form transition metal complexes. asianpubs.orgasianpubs.org

Cross-Coupling Strategies for this compoundyl) Bond Formation

Transition metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and Ullmann condensation, are powerful tools for forming the C-N bond in this compoundyl) compounds. These methods offer broad substrate scope and functional group tolerance.

The Buchwald-Hartwig amination utilizes palladium catalysts with specialized phosphine (B1218219) ligands to couple aryl halides or triflates with amines. tcichemicals.com This reaction has been successfully applied to the naphthalenediimide core, enabling the coupling of diverse secondary aromatic amines. acs.orgresearchgate.net While highly effective, the use of precious and toxic palladium can be a drawback. tcichemicals.com

The Ullmann condensation provides a copper-catalyzed alternative for the formation of aryl amines, ethers, and thioethers. wikipedia.org Traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have led to the development of ligand-promoted, copper-catalyzed systems that operate under milder conditions. For instance, this compoundyl)-N'-alkyl oxalamides have been identified as potent ligands, enabling the coupling of (hetero)aryl iodides with primary amines at 50 °C with very low catalyst loading. researchgate.netacs.org Similarly, N1,N2-diarylbenzene-1,2-diamine ligands have been shown to promote the copper-catalyzed amination of aryl bromides at room temperature. organic-chemistry.orgtcichemicals.com These improved conditions make the Ullmann condensation a more attractive and sustainable method for synthesizing this compoundyl) derivatives.

Regioselective C-H Functionalization of Naphthalene-1-yl Systems

Direct C-H functionalization has emerged as a step-economical and atom-economical strategy for derivatizing aromatic compounds. In this compoundyl) systems, the directing group plays a crucial role in controlling the regioselectivity of these transformations.

Directed C-H Amination Methodologies

The introduction of an amino group at specific positions of the naphthalene (B1677914) ring can be achieved through directed C-H amination. The picolinamide (B142947) directing group has proven particularly effective in this regard.

C4-H Amination : A silver(I)-catalyzed C4-H amination of 1-naphthylamine (B1663977) derivatives has been developed using azodicarboxylates as the aminating agent. mdpi.com This reaction proceeds at room temperature without the need for an external base or oxidant. mdpi.com The picolinamide moiety acts as a bidentate directing group, facilitating the regioselective amination at the C4 position. mdpi.comresearchgate.net

C8-H Amination : Palladium-catalyzed C8-H amination of 1-naphthylamine derivatives has been achieved with simple secondary aliphatic amines, providing a route to 1,8-naphthalenediamine derivatives. researchgate.netacs.org The picolinamide directing group is also key to the success of this regioselective transformation. acs.org Copper-catalyzed C8-H amination has also been reported using di-tert-butyl peroxide as the oxidant. researchgate.net

Peri-selective C-H Alkoxylation Investigations

The introduction of an alkoxy group at the C8 (peri) position of the naphthalene ring has been investigated using transition metal catalysis. A cobalt-catalyzed C(sp²)-H alkoxylation of 1-naphthylamine derivatives has been developed. nih.govbeilstein-journals.orgsioc-journal.cn This method demonstrates broad functional group tolerance and is compatible with both primary and secondary alcohols, including fluoro-substituted alcohols. nih.gov The reaction is directed by a picolinamide group and is believed to proceed through a single-electron-transfer (SET) process. sioc-journal.cn

Catalytic Strategies for Other C-H Functionalizations

Beyond amination and alkoxylation, various other catalytic C-H functionalization reactions have been developed for this compoundyl) systems, enabling the introduction of a diverse range of functional groups.

Arylation : A palladium-catalyzed C8-arylation of 1-amidonaphthalenes using diaryliodonium salts as the arylating agent has been reported. researchgate.netnih.gov This reaction exhibits excellent C8 regioselectivity, which is attributed to the crucial role of the amide directing group. researchgate.netnih.gov

Halogenation : Regioselective C-H halogenation of 1-naphthaldehydes can be achieved with palladium catalysis. Without any additives, C8-halogenation is observed. However, by forming an aromatic imine intermediate, the reactivity can be switched to the C2 position. researchgate.net

Alkenylation : Rhodium catalysts can be employed for the alkenylation of naphthalenes. For instance, a rhodium-catalyzed reaction of naphthalene with olefins like ethylene (B1197577) and propylene (B89431) selectively yields β-alkenylnaphthalenes. researchgate.net

General C-H Functionalization : The development of rhodium-catalyzed C-H activation/cyclization reactions provides access to polysubstituted naphthalenes. univ-smb.fr Furthermore, electrochemical rhodium-catalyzed C-H cyclodimerization of alkynes offers a direct route to functionalized naphthalenes. acs.orgacs.orgnih.gov These methods often involve directing groups to control the site of functionalization. researchgate.netuniv-smb.fr

Multicomponent Reactions and Domino Processes

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single operation. tcichemicals.com This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste generation compared to traditional multi-step syntheses. tcichemicals.comresearchgate.net Domino processes, which involve a cascade of intramolecular reactions, further enhance synthetic efficiency by rapidly building molecular complexity from a single precursor.

Several notable MCRs have been employed for the synthesis of this compoundyl) containing compounds:

Ugi and Passerini Reactions: The Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR) are cornerstone isocyanide-based MCRs. wikipedia.orgwikipedia.org The Ugi reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. wikipedia.orgorganic-chemistry.org The Passerini reaction involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to yield α-acyloxy amides. wikipedia.org While specific examples involving naphthalen-1-amine in the primary literature for these named reactions are not abundant, the general applicability of these reactions to a wide range of amines suggests their potential for creating diverse this compoundyl) derivatives. wikipedia.orgwikipedia.orgorganic-chemistry.orgrug.nlnih.govacs.orgacs.orgresearchgate.net

Bignelli-type Reactions: The Biginelli reaction is a classic MCR that condenses an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793). tcichemicals.com Variations of this reaction have been adapted to include naphthalen-1-amine as the amine component. For instance, a one-pot, three-component condensation of 2H-indene-1,3-dione, naphthalen-1-amine, and various aldehydes in the presence of L-proline as a catalyst in aqueous media efficiently produces benzo[h]-indeno[1,2-b]-quinoline derivatives. oiccpress.comresearchgate.net

Other Multicomponent Syntheses: A variety of other MCRs have been developed to synthesize this compoundyl) compounds. For example, the synthesis of 1-amidoalkyl-2-naphthols can be achieved through a multi-component condensation of aryl aldehydes, 2-naphthol, and an amide derivative in the presence of a catalyst. scirp.org Similarly, a one-pot, three-component reaction of 2-hydroxy-naphthalene-1,4-dione, aromatic aldehydes, and anilines/heterocyclic amines using montmorillonite (B579905) K-10 as a catalyst yields 2-((substituted amino)(4-phenyl)methyl)-3-hydroxy-naphthalene-1,4-dione derivatives. researchgate.net

Domino processes often follow an initial intermolecular reaction, leading to a cascade of intramolecular cyclizations and rearrangements. For example, the treatment of butadienes derived from the transamination of a precursor with naphthalen-1-amine, when treated with a base, leads to the formation of 2,3,4-trisubstituted benzo[h]quinolines through a cyclization cascade. nih.gov

Table 1: Examples of Multicomponent Reactions Involving this compoundyl) Derivatives

| Reaction Type | Reactants | Product | Catalyst/Conditions | Ref. |

| Bignelli-type | 2H-indene-1,3-dione, naphthalen-1-amine, aldehyde | Benzo[h]-indeno[1,2-b]-quinoline derivative | L-proline, aqueous media | oiccpress.comresearchgate.net |

| Amidoalkyl-naphthol Synthesis | Aryl aldehyde, 2-naphthol, acetonitrile | 1-Amidoalkyl-2-naphthol | Tetrachlorosilane, solvent-free | scirp.org |

| Lawsone-based MCR | 2-Hydroxy-1,4-naphthoquinone, aldehyde, aniline | 2-((substituted amino)(phenyl)methyl)-3-hydroxynaphthalene-1,4-dione | Montmorillonite K-10 | researchgate.net |

| Imidazole Synthesis | Benzil, aromatic aldehyde, naphthalen-1-amine | 2-(Naphthalen-1-yl)-4,5-diphenyl-1H-imidazole | Copper catalyst | rsc.org |

| Pyrazole (B372694) Synthesis | 1-Acetylnaphthalene, 4-fluorobenzaldehyde, phenyl hydrazine (B178648) | 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole | Microwave irradiation | mdpi.com |

Synthesis of Heterocyclic Scaffolds Containing this compoundyl) Moieties

The incorporation of the this compoundyl) group into heterocyclic scaffolds is of significant interest due to the diverse biological activities exhibited by such compounds. Various synthetic strategies have been developed to construct a range of heterocyclic systems.

Quinolines and Benzo[h]quinolines: Benzo[h]quinolines are readily synthesized through several methods involving naphthalen-1-amine. One approach involves the reaction of mercaptoacetic acid esters with pentachloro-2-nitro-1,3-butadiene to form precursors that undergo a one-pot cyclization with naphthalen-1-amine. nih.gov Another method is the intramolecular cyclization of N-(2-alkyl-1-aryl-3-oxo-4,4,4-trifluoro-1-butenyl)-1-naphthylamines using polyphosphoric acid. nih.gov Additionally, the reaction of naphthalen-1-amine with picolinic acid in the presence of a coupling agent and a base can lead to the formation of quinoline (B57606) derivatives.

Imidazoles: Trisubstituted imidazoles bearing a naphthalen-1-yl group can be synthesized via a copper-catalyzed multicomponent reaction of benzil, an aromatic aldehyde, and naphthalen-1-amine. rsc.org Another route involves the reaction of an α-hydroxy ketone (benzoin) with naphthalen-1-amine and an ammonium (B1175870) source. rsc.org Furthermore, one-pot three-component synthesis of imidazo-pyrazines has been achieved where naphthalen-1-amine can be involved in the final steps of the reaction sequence. mdpi.com

Pyrazoles: The synthesis of pyrazole derivatives containing the this compoundyl) moiety has been accomplished through various routes. A two-step process involving a one-pot three-component reaction of an aldehyde, a ketone (like 1-acetylnaphthalene), and a hydrazine under microwave irradiation to form a pyrazoline, followed by oxidative aromatization, yields the corresponding pyrazole. mdpi.comrsc.org Another method involves the reaction of hydrazono compounds, formed from the reaction of naphthalen-1-amine with acetylacetone, with hydrazine hydrate (B1144303). researchgate.net

Other Heterocycles: The versatility of naphthalen-1-amine as a building block extends to the synthesis of other heterocyclic systems. For instance, N-naphthoyl thiourea derivatives can be synthesized via an ultrasonic-assisted reaction. acs.org Additionally, quinazolinone derivatives can be prepared through an ultrasound-assisted reaction of anthranilic acid, naphthalen-1-amine, and carbon disulfide. researchgate.net

Table 2: Heterocyclic Scaffolds Synthesized from this compoundyl) Precursors

| Heterocyclic Scaffold | Synthetic Method | Key Reagents | Ref. |

| Benzo[h]quinoline | One-pot cyclization | Mercaptoacetic acid ester derivative, naphthalen-1-amine | nih.gov |

| Quinoline | Condensation and cyclization | Picolinic acid, naphthalen-1-amine, ClCOOEt | |

| Imidazole | Copper-catalyzed MCR | Benzil, aromatic aldehyde, naphthalen-1-amine | rsc.org |

| Pyrazole | Two-step MCR and oxidation | 1-Acetylnaphthalene, aldehyde, hydrazine | mdpi.comrsc.org |

| Quinazolinone | Ultrasound-assisted cyclization | Anthranilic acid, naphthalen-1-amine, carbon disulfide | researchgate.net |

| 1,2,4-Triazole | Microwave-assisted synthesis | 4-Amino-5-(naphthalen-1-yl)-4H-1,2,4-triazole-3-thiol, araldehydes | researchgate.net |

Green Chemistry Principles in this compoundyl) Compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of this compoundyl) compounds to minimize environmental impact and enhance sustainability. mdpi.com Key strategies include the use of alternative energy sources, greener solvents, and catalyst-free or solvent-free reaction conditions.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate reaction rates, improve yields, and reduce reaction times compared to conventional heating methods. scispace.com This technique has been successfully applied to the synthesis of various this compoundyl) derivatives, including thioureas, pyrazolines, and naphthalenemonoimides. mdpi.comresearchgate.netscispace.comtaylorfrancis.comresearchgate.net For example, the synthesis of 1-(naphthalene-1-yl)-3-(o-tolyl)thiourea via microwave irradiation significantly reduces the reaction time from hours to minutes and improves the yield compared to the conventional reflux method. scispace.com

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source that can enhance reaction rates and yields. mdpi.comsciensage.info The synthesis of 2-(alkylthio)-3-(naphthalen-1-yl)quinazolin-4(3H)-ones and N-naphthoyl thiourea derivatives has been efficiently achieved using ultrasonic irradiation, often under milder conditions and with shorter reaction times. acs.orgresearchgate.net

Green Solvents and Catalysts: The use of environmentally benign solvents, such as water or ethanol-water mixtures, is a cornerstone of green chemistry. mdpi.comnih.gov The synthesis of benzo[h]-indeno[1,2-b]-quinoline derivatives has been demonstrated in aqueous media using L-proline, a biodegradable catalyst. oiccpress.comresearchgate.net Furthermore, solvent-free reaction conditions represent an ideal green synthetic approach. seejph.com The synthesis of N-((2-hydroxynaphthalen-1-yl)(4-nitrophenyl)methyl)-N-methyl acetamide (B32628) has been achieved under solvent-free conditions using montmorillonite K10 clay as a reusable catalyst. seejph.com

Table 3: Application of Green Chemistry Principles in this compoundyl) Synthesis

| Green Chemistry Principle | Specific Application | Compound Synthesized | Advantages | Ref. |

| Microwave-Assisted Synthesis | Rapid heating | 1-(Naphthalene-1-yl)-3-(o-tolyl)thiourea | Reduced reaction time, higher yield | scispace.com |

| Microwave-Assisted Synthesis | Efficient cyclization | 5-(2-Bromophenyl)-3-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazole | Short reaction time, good yield | taylorfrancis.com |

| Ultrasound-Assisted Synthesis | Sonochemical activation | 2-(Alkylthio)-3-(naphthalen-1-yl)quinazolin-4(3H)-one | Shorter reaction time, higher yield | researchgate.net |

| Green Solvent | Water as solvent | Benzo[h]-indeno[1,2-b]-quinoline derivative | Environmentally benign | oiccpress.comresearchgate.net |

| Solvent-Free Conditions | Solid-state reaction | N-((2-hydroxynaphthalen-1-yl)(4-nitrophenyl)methyl)-N-methyl acetamide | Reduced waste, no solvent toxicity | seejph.com |

| Green Catalyst | Montmorillonite K10 clay | N-((2-hydroxynaphthalen-1-yl)(4-nitrophenyl)methyl)-N-methyl acetamide | Reusable, environmentally friendly | seejph.com |

Advanced Spectroscopic and Crystallographic Characterization of N Naphthalen 1 Yl Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of N-(naphthalen-1-yl) compounds in solution. Through the analysis of ¹H and ¹³C NMR spectra, including two-dimensional techniques, researchers can map out the precise connectivity and spatial arrangement of atoms within these molecules.

Proton (¹H) NMR Chemical Shift Analysis

The ¹H NMR spectra of this compoundyl) derivatives exhibit characteristic signals for the aromatic protons of the naphthalene (B1677914) ring, typically appearing in the downfield region between 7.0 and 8.5 ppm. ontosight.ai The precise chemical shifts and coupling patterns of these protons are highly sensitive to the nature and position of substituents on the naphthalene core and the attached nitrogen-containing group. For instance, in a series of 2-(n-alkylamino)-3R-naphthalene-1,4-diones, the chemical shifts of the naphthalene protons H-5, H-6, H-7, and H-8 were observed to vary depending on the substituent R (H, Cl, Br, CH₃) and the n-alkyl chain length. researchgate.netnih.gov The proton attached to the nitrogen (N-H) also provides a key diagnostic signal, often appearing as a broad singlet, with its chemical shift influenced by hydrogen bonding and the electronic environment. researchgate.net In some cases, these N-H protons can exhibit chemical shifts as high as 12.33 ppm in DMSO-d₆. researchgate.net The complexity of the aromatic region often necessitates the use of two-dimensional NMR techniques for unambiguous assignment. researchgate.net

Table 1: Representative ¹H NMR Chemical Shifts (ppm) for Protons in this compoundyl) Compounds

| Compound/Fragment | H-2 | H-3 | H-4 | H-5 | H-6 | H-7 | H-8 | N-H | Reference |

|---|---|---|---|---|---|---|---|---|---|

| 1-(Trimethylsilyl)naphthalene | 7.69 | 7.42-7.53 | 8.08-8.11 | 7.42-7.53 | 7.42-7.53 | 7.83-7.88 | 7.83-7.88 | - | mdpi.com |

| 2-(n-Propylamino)-3-bromo-naphthalene-1,4-dione | - | - | - | 7.94 | 7.71 | 7.79 | 7.95 | 7.53 | researchgate.net |

Note: Chemical shifts are solvent-dependent and can vary. This table provides illustrative examples.

Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectra of this compoundyl) compounds provide direct information about the carbon skeleton. bhu.ac.in The ten carbon atoms of the naphthalene ring typically resonate in the aromatic region (110-150 ppm), with the carbon attached to the nitrogen (C-1) showing a distinct chemical shift. Substituent effects significantly influence the ¹³C chemical shifts, providing valuable information about electron distribution within the molecule. For example, in a study of 2-(n-alkylamino)-3R-naphthalene-1,4-diones, the chemical shifts of the carbonyl carbons (C-1 and C-4) and the carbons of the substituted ring were analyzed to understand the electronic impact of different substituents. researchgate.netnih.gov The chemical shifts of carbons in the naphthalene ring can be influenced by factors such as the electronegativity of substituents and the presence of intramolecular hydrogen bonding. nih.gov

Table 2: Illustrative ¹³C NMR Chemical Shifts (ppm) for Carbons in this compoundyl) Compounds

| Compound/Fragment | C-1 | C-2 | C-3 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a | Reference |

|---|---|---|---|---|---|---|---|---|---|---|---|

| Naphthalene | 128.1 | 125.9 | 125.9 | 128.1 | 133.7 | 128.1 | 125.9 | 125.9 | 128.1 | 133.7 | N/A |

| 2-(Methylamino)-naphthalene-1,4-dione | 182.2 | 148.0 | 100.2 | 183.0 | 131.6 | 126.1 | 133.5 | 133.5 | 126.1 | 130.6 | researchgate.net |

Note: Chemical shifts are solvent-dependent and can vary. This table provides illustrative examples.

Two-Dimensional NMR Techniques for Structural Connectivity

To overcome the challenges of spectral overlap in one-dimensional NMR, two-dimensional (2D) NMR techniques are indispensable for the complete structural assignment of this compoundyl) compounds. researchgate.net Techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within the naphthalene ring system. nih.govresearchgate.net HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for correlating protons with their directly attached carbons (HSQC) and with carbons that are two or three bonds away (HMBC). nih.govresearchgate.netmdpi.com These techniques have been successfully employed to assign all proton and carbon signals in complex this compoundyl) derivatives, including pyrazole-substituted naphthalenes and andrographolide (B1667393) conjugates. mdpi.comnih.gov For instance, in the characterization of 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, HMBC correlations were key to confirming the connectivity between the pyrazole (B372694) and naphthalene rings. mdpi.com

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations present in this compoundyl) compounds. These methods are complementary and offer a detailed fingerprint of the molecule's structure.

In the FT-IR spectra of this compoundyl) derivatives, characteristic absorption bands are observed for various functional groups. The N-H stretching vibration typically appears as a medium to broad band in the region of 3200-3400 cm⁻¹. researchgate.netconicet.gov.ar The C-H stretching vibrations of the aromatic naphthalene ring are usually observed above 3000 cm⁻¹. researchgate.net The C=C stretching vibrations of the naphthalene ring give rise to a set of bands in the 1400-1600 cm⁻¹ region. researchgate.net For compounds containing a carbonyl group, such as in this compoundyl) amides or naphthoquinones, a strong C=O stretching band is observed, typically in the range of 1630-1700 cm⁻¹. conicet.gov.ar The position of this band can be influenced by conjugation and hydrogen bonding.

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The C=C stretching vibrations of the naphthalene ring are often strong in the Raman spectrum. researchgate.net In a study of 1-(1-naphthoyl)-3-(halo-phenyl)-thioureas, the C=O stretching mode was observed in both the infrared and Raman spectra, with its position supporting the presence of an intramolecular hydrogen bond. conicet.gov.ar The combination of FT-IR and Raman spectroscopy, often supported by computational calculations, allows for a comprehensive assignment of the vibrational modes of this compoundyl) compounds, aiding in their structural confirmation. researchgate.net

Table 3: Characteristic Vibrational Frequencies (cm⁻¹) for this compoundyl) Compounds

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

|---|---|---|---|

| N-H stretch | 3200-3400 | Medium-Broad | Weak |

| Aromatic C-H stretch | 3000-3100 | Medium-Weak | Strong |

| C=O stretch (amide/ketone) | 1630-1700 | Strong | Medium |

| Aromatic C=C stretch | 1400-1600 | Medium-Strong | Strong |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy are powerful tools for probing the electronic structure and photophysical properties of this compoundyl) compounds. These techniques provide insights into the electronic transitions that occur upon absorption of light and the subsequent de-excitation pathways.

The UV-Vis absorption spectra of this compoundyl) derivatives are characterized by absorption bands in the ultraviolet region, typically between 250 and 400 nm, arising from π → π* transitions within the naphthalene chromophore. rsc.org The position and intensity of these absorption bands can be modulated by the substituents attached to the naphthalene ring and the nitrogen atom. mdpi.com For example, the introduction of silyl (B83357) groups at the 1- and 4-positions of the naphthalene ring leads to a bathochromic (red) shift of the absorption maxima. mdpi.com Similarly, the introduction of a naphthyl group as an electron-donating group can cause a red-shift in the absorption spectrum. acs.org

Many this compoundyl) compounds exhibit fluorescence, emitting light upon excitation at an appropriate wavelength. The fluorescence emission spectra provide information about the energy of the excited state and the efficiency of the emission process. Silyl substitution on the naphthalene ring has been shown to cause a bathochromic shift in the emission maxima and an increase in fluorescence intensity. mdpi.com The fluorescence properties of these compounds can be sensitive to the solvent environment, with changes in solvent polarity potentially affecting the emission wavelength and quantum yield. nih.gov Naphthalene derivatives are known for their potential to form excimers, which can influence their emission properties. researchgate.net

Photophysical Properties and Electronic Transitions

The photophysical properties of this compoundyl) compounds are governed by the nature of their electronic transitions. The lowest energy absorption band typically corresponds to the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). analis.com.my The energy gap between the HOMO and LUMO determines the wavelength of the absorption and emission. In some this compoundyl) derivatives, intramolecular charge transfer (ICT) can occur in the excited state, particularly when electron-donating and electron-withdrawing groups are present. mdpi.com This ICT character can lead to solvatochromism, where the emission wavelength is dependent on the polarity of the solvent. mdpi.com Computational studies, such as time-dependent density functional theory (TD-DFT), are often employed to model the electronic transitions and interpret the experimental UV-Vis spectra. analis.com.myresearchgate.net These calculations can help to identify the orbitals involved in the electronic transitions and to understand the nature of the excited states. mdpi.com

Table 4: Photophysical Data for Selected this compoundyl) Compounds

| Compound | Solvent | λabs (nm) | ε (M⁻¹cm⁻¹) | λem (nm) | Quantum Yield (Φf) | Reference |

|---|---|---|---|---|---|---|

| Naphthalene | Cyclohexane | 275 | 6000 | 321 | 0.23 | photochemcad.com |

| 1-(Trimethylsilyl)naphthalene | Cyclohexane | 283 | - | 325 | - | mdpi.com |

| Naphthol-Naphthalimide Conjugate (1c) | CH₃CN | 342 | - | 425 | 0.015 | nih.gov |

Note: Photophysical properties are highly dependent on the specific compound and solvent used. This table provides illustrative examples.

Excited-State Intramolecular Proton Transfer (ESIPT) Phenomena

Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process observed in certain organic molecules containing an intramolecular hydrogen bond. Upon photoexcitation, a proton is rapidly transferred from a donor to an acceptor group within the same molecule, leading to the formation of a transient tautomeric species with distinct electronic and emissive properties. This phenomenon is characterized by a large Stokes shift, which is the difference between the absorption and emission maxima, and often results in dual fluorescence. nih.gov

In the context of this compoundyl) compounds, ESIPT is a significant area of investigation. For instance, studies on 2-(2′-hydroxynaphthyl)benzazoles demonstrate that upon excitation, an ESIPT reaction occurs from the excited enol form (E) to an excited keto tautomer (K). acs.org This process is exceptionally fast, occurring on a subpicosecond timescale. acs.org The resulting K* state is responsible for a fluorescence emission at a longer wavelength (around 460 nm), while a smaller emission band at a shorter wavelength (around 400 nm) is attributed to the excited enol form that did not undergo ESIPT. acs.org

The efficiency and dynamics of ESIPT can be influenced by various factors, including the molecular structure, solvent polarity, pH, and temperature. The presence of electron-donating and accepting groups within the molecular framework can induce a strong possibility of ESIPT. researchgate.net This process typically involves a four-level cyclic proton transfer (enol-enol-keto-keto), leading to substantial Stokes shifts, often in the range of 6000–12,000 cm⁻¹. researchgate.net

The study of ESIPT in this compoundyl) based compounds is crucial for the development of functional materials such as fluorescent probes, laser dyes, and photostabilizers. acs.org For example, the dual emission properties arising from ESIPT can be harnessed for ratiometric sensing applications, where the ratio of the two emission intensities provides a sensitive measure of the analyte concentration. nih.gov

Intramolecular Charge Transfer (ICT) Mechanisms

Intramolecular Charge Transfer (ICT) is another critical photophysical process that governs the behavior of many this compoundyl) compounds. This process involves the photoinduced transfer of an electron from an electron-donating group to an electron-accepting group within the same molecule. researchgate.net The formation of an ICT state often leads to a significant change in the molecule's dipole moment and is highly sensitive to the polarity of the surrounding environment. mdpi.comnih.gov

In donor-π-acceptor (D-π-A) systems based on the naphthalimide acceptor group, ICT is a prominent feature. researchgate.net The efficiency of ICT can be influenced by the molecular geometry. For instance, in some systems, a twisted intramolecular charge transfer (TICT) state can form, where the donor and acceptor moieties twist relative to each other, leading to a more complete charge separation. tandfonline.com The restriction of this twisting motion, for example in a viscous or aggregated state, can lead to enhanced fluorescence, a phenomenon known as aggregation-induced emission (AIE). researchgate.net

The photophysical properties of compounds like 1,5-Prodan (1-propionyl-5-dimethylaminonaphthalene) and its derivatives are heavily influenced by ICT. nih.gov These molecules exhibit strong fluorescence and significant solvatochromism, where the emission wavelength shifts with solvent polarity. nih.gov Theoretical calculations suggest that in the excited state, there is a decrease in the Caryl-N bond length and an increase in the negative charge on the carbonyl oxygen, consistent with charge transfer from the amino group to the carbonyl group. nih.gov

The interplay between ESIPT and ICT is also a subject of study. In some molecules, both processes can occur, leading to complex photophysical behavior. Theoretical studies have shown that a molecule can undergo both ESIPT and ICT, with the relative contribution of each process depending on factors like temperature and solvent. semanticscholar.org

X-ray Diffraction Analysis for Molecular and Crystal Structures

Single crystal X-ray diffraction analysis has been successfully employed to determine the molecular structures of various this compoundyl) compounds. For example, the structure of this compoundylcarbamothioyl)cyclohexanecarboxamide was confirmed by this method. nih.gov The analysis revealed that the compound crystallizes in the triclinic space group Pī. nih.gov Similarly, the crystal structure of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was determined to be in the triclinic system with space group p-1. nih.gov

In another study, the crystal structure of N-(naphthalene-1-yl)-P,P-diphenylphosphinothioic amide was characterized, revealing a distorted tetrahedral environment around the phosphorus atom. eujournal.org The analysis of (E)-N-(4-(diethylamino)benzylidene)naphthalen-1-amine showed that the asymmetric unit contains two independent molecules with an E-configuration about the C=N double bond. asianpubs.org These examples highlight the power of single crystal X-ray diffraction in providing definitive structural proof and detailed conformational information.

Table 1: Crystallographic Data for Selected this compoundyl) Compounds

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref |

| This compoundylcarbamothioyl)cyclohexanecarboxamide | C₁₈H₂₀N₂OS | Triclinic | Pī | 6.9921(14) | 11.002(2) | 12.381(3) | 113.28(3) | 99.38(3) | 101.85(3) | 2 | nih.gov |

| 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide | C₁₇H₁₅NO₂S | Triclinic | p-1 | 10.3873(7) | 10.4090(7) | 15.7084(10) | 75.735(3) | 70.737(3) | 68.120(3) | 4 | nih.gov |

| N-(naphthalene-1-yl)-P,P-diphenylphosphinothioic amide | C₂₂H₁₈NPS | Triclinic | P-1 | 9.986(5) | 10.306(5) | 10.837(5) | 66.350(5) | 72.961(5) | 67.828(5) | 2 | eujournal.org |

| (E)-N-(4-(diethylamino)benzylidene)naphthalen-1-amine | C₂₁H₂₂N₂ | Monoclinic | P2₁/c | 24.517(2) | 7.5266(8) | 20.1621(19) | 90 | 109.9680(10) | 90 | 8 | asianpubs.org |

Z = number of molecules per unit cell

The arrangement of molecules in the solid state, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. These interactions, including hydrogen bonds, π-π stacking, and C-H...π interactions, play a crucial role in determining the physical properties of the material.

In the crystal structure of tris[4-(naphthalen-1-yl)phenyl]amine, molecules interact with each other through multiple C—H⋯π interactions, forming a columnar structure. iucr.org The analysis of N-ethyl-2-(1,2,3,4-tetrahydronaphthalen-1-ylidene)hydrazinecarbothioamide revealed that molecules are linked by weak N—H⋯S hydrogen bonds into chains. researchgate.net Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these intermolecular contacts. For the aforementioned compound, this analysis showed that H⋯H, H⋯S, and H⋯C interactions are the most significant. researchgate.net

In co-crystals of Naproxen with other molecules, hydrogen bonding motifs such as R²₂(8) and D¹₁(2) are observed, along with C-H⋯π interactions, which contribute to the formation of three-dimensional networks. nih.gov The study of these supramolecular architectures is essential for understanding and designing materials with specific properties.

Single Crystal X-ray Structural Elucidation

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. chemguide.co.uk In the analysis of this compoundyl) compounds, mass spectrometry provides valuable information for structural confirmation.

For a series of 1,2,4-triazolospiro researchgate.netnih.govdeca-2,6,9-trien-8-ones, the mass spectra showed the molecular ions, though not always as the base peak. researchgate.net The fragmentation patterns were consistent with the assigned structures, with characteristic peaks that helped differentiate between regioisomers. researchgate.net For example, a characteristic fragmentation peak at m/z = 213 was observed for several compounds in this series, independent of the substitution pattern. researchgate.net

The fragmentation of organic molecules in a mass spectrometer typically involves the cleavage of the weakest bonds, leading to the formation of stable cations and neutral radicals. msu.edu The presence of heteroatoms with non-bonding electrons, such as nitrogen or oxygen, can significantly influence the fragmentation pathways by localizing the radical cation character of the molecular ion. msu.edu Aromatic structures, like the naphthalene ring, tend to produce strong molecular ion peaks due to their stability. libretexts.org

Analysis of the mass spectra of products formed from naphthalene in an electrical discharge has been used to identify larger polycyclic aromatic hydrocarbons (PAHs), demonstrating the utility of this technique in studying complex reaction mixtures. researchgate.net

Thermogravimetric Analysis (TGA) and Other Thermal Characterization

Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time. openaccessjournals.com It is widely used to assess the thermal stability and decomposition characteristics of materials. etamu.edu

TGA has been applied to characterize the thermal properties of this compoundyl) compounds. For instance, the thermal stability of N,N′-dialkyl-2,3:6,7-anthracenedicarboximide (ADI) derivatives was evaluated using TGA, with some compounds showing decomposition onset temperatures above 300 °C. researchgate.net In another study, the thermal properties of bipolar compounds N1-(naphthalen-1-yl)-N4-(9-phenyl-9H-carbazol-3-yl)-N1,N4-diphenylbenzene-1,4-diamine (NONP) and N1-(naphthalen-1-yl)-N4-(9-phenyl-9H-carbazol-2-yl)-N1,N4-diphenylbenzene-1,4-diamine (NONM) were characterized by TGA. rsc.org

The TGA of metal complexes of a hydrazone ligand derived from 2-hydroxy-1-naphthaldehyde (B42665) was used to determine their thermal stability and the mode of thermal degradation. researchgate.net This information is crucial for understanding the material's behavior at elevated temperatures and its potential applications in various fields.

Mechanistic Investigations of Chemical Reactions Involving N Naphthalen 1 Yl Moieties

Elucidation of Reaction Pathways and Intermediates

Understanding the step-by-step sequence of bond-breaking and bond-forming events, along with the identification of transient species, is fundamental to mechanistic elucidation. For reactions involving N-(naphthalen-1-yl) compounds, a combination of experimental and computational methods has been employed to map out reaction pathways.

In a silver(I)-catalyzed C4-H amination of this compoundyl)picolinamide, a plausible mechanism was proposed based on experimental results and previous reports. mdpi.com The reaction is thought to initiate with the coordination of the this compoundyl)picolinamide to a Ag(I) species, forming an aryl-Ag(I) intermediate. mdpi.com This is followed by a single electron transfer (SET) process to generate an aryl-Ag(I) intermediate radical. mdpi.com

Computational studies, often using Density Functional Theory (DFT), have become invaluable in corroborating proposed mechanisms and predicting the stability of intermediates and transition states. For instance, DFT calculations have been used to study the N-glycosidic bond cleavage in 5-substituted 2'-deoxycytidines, providing insights into the kinetics and thermodynamics of the reaction. nih.gov Similarly, the mechanism of bimolecular nucleophilic aromatic substitution (S_NAr) reactions has been probed using computational tools to distinguish between stepwise and concerted pathways. acs.org

The following table summarizes intermediates proposed in various reactions involving this compoundyl) derivatives.

Table 1: Proposed Intermediates in Reactions of this compoundyl) Derivatives

| Reaction Type | Proposed Intermediate | Method of Identification/Proposal | Reference |

|---|---|---|---|

| Silver(I)-Catalyzed C4-H Amination | Aryl-Ag(I) intermediate | Experimental results and literature precedent | mdpi.com |

| Silver(I)-Catalyzed C4-H Amination | Aryl-Ag(I) intermediate radical | Experimental results and literature precedent | mdpi.com |

| Cobalt-Catalyzed Alkoxylation | Co(III) metallacycle | Mechanistic studies and literature | beilstein-journals.org |

| Rhodium(III)-Catalyzed C-H Annulation | Rhodacycle intermediate | General mechanistic proposals for Rh(III) catalysis | snnu.edu.cn |

| Photoredox-Catalyzed Carboxylation | Radical cation of this compoundyl)picolinamide | Mechanistic studies based on SET | researchgate.net |

Role of Directing Groups in Catalytic Functionalizations

Directing groups are pivotal in modern synthetic chemistry for achieving high regioselectivity in C-H functionalization reactions. acs.org For this compoundyl) substrates, amide moieties, particularly picolinamide (B142947), have proven to be highly effective bidentate directing groups. mdpi.combeilstein-journals.orgthieme-connect.deresearchgate.net

The directing group typically coordinates to a metal catalyst, bringing the catalytic center in close proximity to a specific C-H bond and facilitating its activation. acs.org This chelation assistance is crucial for controlling the site of functionalization on the naphthalene (B1677914) ring system, which has multiple C-H bonds with varying reactivity. acs.orgnih.gov For instance, the picolinamide group in this compoundyl)picolinamide directs functionalization to the peri-C8 position in cobalt-catalyzed alkoxylation and acyloxylation reactions. beilstein-journals.orgthieme-connect.de This occurs through the formation of a stable five-membered metallacycle intermediate. snnu.edu.cnnih.gov

In a silver(I)-catalyzed C4-H amination, the N,N-bidentate directing group was found to be crucial for the reaction to proceed, as substrates with N,O- or N-chelating groups gave low to no product yield. mdpi.com This highlights the specific geometric and electronic requirements of the directing group for effective catalysis. Similarly, in rhodium(III)-catalyzed reactions, the directing group plays a key role in the formation of a metallacycle intermediate that precedes C-H activation. snnu.edu.cn

Table 2: Examples of Directing Group-Assisted Functionalizations of this compoundyl) Moieties

| Reaction | Directing Group | Position Functionalized | Catalyst | Reference |

|---|---|---|---|---|

| C-H Amination | Picolinamide | C4 | Silver(I) | mdpi.com |

| C-H Alkoxylation | Picolinamide | C8 | Cobalt(II) | beilstein-journals.org |

| C-H Acyloxylation | Picolinamide | C8 | Cobalt(II) | thieme-connect.de |

| C-H Alkylation | Picolinamide | C8 | Rhodium(I) | researchgate.net |

| C-H Cyanation | Picolinamide | C8 | Palladium(II) | researchgate.net |

Studies on Radical Mechanisms and Single Electron Transfer (SET) Processes

While many catalytic C-H functionalizations proceed through organometallic intermediates involving formal two-electron oxidative addition and reductive elimination steps, an increasing number of reactions involving this compoundyl) moieties are being understood to operate via radical mechanisms, often initiated by a single electron transfer (SET) event. researchgate.netnih.govresearchgate.net

SET processes involve the transfer of a single electron between the substrate (or a substrate-catalyst complex) and a catalyst or a photoredox agent, generating radical ions. nih.govuva.nl These highly reactive intermediates can then undergo a variety of subsequent transformations, including radical addition, cyclization, or further redox events. nih.govmdpi.com

For example, the silver(I)-catalyzed C4-H amination of this compoundyl)picolinamide is proposed to involve a SET from an aryl-Ag(I) intermediate to another Ag(I) species, generating a radical intermediate. mdpi.comresearchgate.net The likelihood of a radical pathway is often probed by conducting the reaction in the presence of radical inhibitors (like TEMPO or 1,1-diphenylethylene), which would significantly diminish the reaction rate if radicals are involved. mdpi.com

Photoredox catalysis, which utilizes visible light to initiate SET processes, has emerged as a powerful tool for radical generation under mild conditions. jst.go.jpacs.org A copper-catalyzed C4-H sulfonylation of 1-naphthylamine (B1663977) derivatives, for instance, is suggested to proceed through a SET process, facilitated by either a Ru/Cu photoredox system or a Cu/Ag cocatalysis system. researchgate.net Similarly, a regioselective carboxylation of 1-naphthalene amide derivatives at the C-4 position has been developed using a bidentate chelation-controlled SET strategy. researchgate.net

The generation of radicals from this compoundyl) compounds can also be achieved through other means. For instance, the reaction of this compoundyl) moieties with certain reagents can lead to the formation of a naphthalene radical anion. acs.org

Kinetic and Thermodynamic Aspects of this compoundyl) Reactions

The study of reaction kinetics and thermodynamics provides quantitative information about reaction rates, activation energies, and the relative stability of reactants, intermediates, and products. This knowledge is essential for optimizing reaction conditions and understanding the factors that control selectivity.

The interplay between kinetic and thermodynamic control can dictate the final product distribution. In the reaction of 5-amino-11H-isoindolo[2,1-a]quinazoline with N-phenylmaleimide, different products are formed depending on whether the reaction is under kinetic or thermodynamic control, highlighting the importance of understanding the energy landscape of the reaction. univ.kiev.ua

Table 3: Kinetic and Thermodynamic Data for Selected Reactions

| Reaction System | Parameter | Value | Method | Reference |

|---|---|---|---|---|

| Formation of Z-N-(3-(naphthalen-2-yl)-4-oxothiazolidine-2-ylidene)benzamide | Rate Constant (k_obsa) | 66.49 M⁻¹ min⁻¹ | UV-vis Spectrophotometry | researchgate.net |

| Formation of Z-N-(3-(naphthalen-2-yl)-4-oxothiazolidine-2-ylidene)benzamide | Rate Constant (k_obsb) | 2.9 M⁻¹ min⁻¹ | UV-vis Spectrophotometry | researchgate.net |

| Acid-catalyzed ring opening of naphthalene 1,2-oxide | Reaction Enthalpy (ΔH) | -51.3 ± 1.7 kcal mol⁻¹ | Microcalorimetry | nih.gov |

| N-glycosidic bond cleavage in 5-formyl-2'-deoxycytidine | Activation Energy (E_a) | Lowest among derivatives studied | DFT Calculation | nih.gov |

| N-glycosidic bond cleavage in 5-carboxy-2'-deoxycytidine | Activation Energy (E_a) | Lowest among derivatives studied | DFT Calculation | nih.gov |

Computational and Theoretical Chemistry Studies of N Naphthalen 1 Yl Compounds

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a standard method for investigating the properties of N-(naphthalen-1-yl) derivatives. The B3LYP functional is a commonly employed hybrid functional, often paired with basis sets like 6-31G(d,p), 6-311G(d,p), or 6-311++G(d,p) to achieve a balance between computational cost and accuracy. nih.govacs.orgdergipark.org.trresearchgate.net These calculations provide insights that complement experimental findings and help in the interpretation of spectroscopic data.

A fundamental step in computational studies is the optimization of the molecular geometry to find the most stable conformation (the lowest energy structure). For this compoundyl) compounds, this involves determining the preferred orientation of the naphthalene (B1677914) ring relative to the rest of the molecule.

In a study of 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone (MPNP), DFT calculations using the B3LYP/6-311++G(d,p) basis set were performed to obtain the optimized structure. acs.org The calculations revealed that the molecule adopts a conformation with minimum energy, and the computed geometrical parameters were found to be in good agreement with experimental X-ray diffraction data. acs.org For instance, the C15=O18 bond length in the ethylenic bridge was calculated to be 1.226 Å, which is very close to the experimental value of 1.222 Å. acs.org

Conformational analysis of newly synthesized 1,8-naphthalimide (B145957) derivatives with non-protein amino acids was carried out at the B3LYP/6-31G(d,p) level. researchgate.net The study identified the most stable conformers by considering rotation around all single bonds, highlighting that the all-trans conformation is the most stable. researchgate.net Similarly, for 1-(1-naphthoyl)-3-(halo-phenyl) substituted thioureas, calculations showed a planar acylthiourea group with the C=O and C=S bonds in a pseudo-antiperiplanar conformation, stabilized by an intramolecular N-H···O=C hydrogen bond. conicet.gov.ar

The table below presents a comparison of selected experimental and calculated geometrical parameters for 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone (MPNP). acs.org

| Parameter | Bond | DFT (Å) | XRD (Å) |

| Bond Length | C15=O18 | 1.226 | 1.222 |

| Bond Length | C-C (benzene ring) | 1.395 - 1.395 | - |

| Bond Length | C-C (ethylenic bridge) | 1.349 - 1.578 | - |

| Bond Length | C-C (naphthalene ring) | 1.373 - 1.461 | - |

Data sourced from a study on 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone. acs.org

DFT calculations are widely used to compute the vibrational frequencies of molecules. These calculated frequencies, when scaled by an appropriate factor, often show excellent agreement with experimental data from Fourier-transform infrared (FTIR) and Raman spectroscopy, aiding in the assignment of vibrational modes.

For 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide (4MNBS), vibrational frequencies were calculated using the DFT/B3LYP method with the 6-31G(d,p) basis set, and the results were compared with experimental data. nih.gov In the study of 1-(1-naphthoyl)-3-(halo-phenyl)-thioureas, the calculated vibrational spectra supported the formation of intra- and intermolecular hydrogen bonds. conicet.gov.ar For example, the C=O stretching mode, sensitive to hydrogen bonding, was observed experimentally around 1680 cm⁻¹ and calculated to be at 1693 cm⁻¹ and 1685 cm⁻¹ for the two studied compounds. conicet.gov.ar

In the case of 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, a detailed vibrational analysis was conducted using DFT, and the potential energy distribution (PED) was used to provide a complete assignment of the observed IR and Raman bands. acs.orgacs.org

The following table shows a comparison of experimental and calculated vibrational frequencies for selected modes in 1-(1-naphthoyl)-3-(2,4-di-fluoro-phenyl)-thiourea. conicet.gov.ar

| Vibrational Mode | Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Calculated (cm⁻¹) |

| C=O Stretch | 1679 | 1680 | 1693 |

| N-H Stretch | 3169 | - | - |

| C=S Stretch | 739 | - | - |

Data sourced from a study on 1-(1-naphthoyl)-3-(halo-phenyl) substituted thioureas. conicet.gov.ar

The frontier molecular orbitals, namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and its ability to undergo electronic transitions.

For 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, the HOMO and LUMO energies were computed, and their analysis indicated that charge transfer occurs within the molecule. nih.gov In a study of 1-(naphthalene-2-yl)-2-(1H-pyrazol-1-yl)ethanone O-butyl oxime, the HOMO was found to be localized on the naphthalene ring, while the LUMO was distributed over the pyrazole (B372694) and oxime groups. researchgate.net This separation of frontier orbitals suggests a potential for intramolecular charge transfer upon electronic excitation.

The HOMO-LUMO energy gap is a key parameter derived from these calculations. A smaller gap generally implies higher reactivity and a greater ease of electronic excitation. For instance, in a study on 1-(2-(naphthalen-2-yl)-2-oxoethyl) pyridin-1-ium bromide, DFT computations were performed to obtain the optimized molecular orbitals and HOMO-LUMO energies. ijsrset.com

The table below lists the calculated HOMO, LUMO, and energy gap values for selected this compoundyl) compounds.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 1-(naphthalene-2-yl)-2-(1H-pyrazol-1-yl)ethanone O-butyl oxime | -8.54 | -0.65 | 7.89 |

| 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide | Data not available | Data not available | Data not available |

Data for 1-(naphthalene-2-yl)-2-(1H-pyrazol-1-yl)ethanone O-butyl oxime is from a specific computational study. researchgate.net

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution in a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different potential values. Red regions indicate negative potential (electron-rich areas), while blue regions represent positive potential (electron-poor areas).

For 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, MEP analysis was performed to understand the reactive sites. nih.gov Similarly, for 1-(naphthalene-2-yl)-2-(1H-pyrazol-1-yl)ethanone O-butyl oxime, the MEP map showed that the most negative potential was located around the oxygen and nitrogen atoms of the oxime group, indicating these as likely sites for electrophilic attack. researchgate.net In contrast, the hydrogen atoms of the naphthalene ring exhibited positive potential.

In a study of (E)-N-Carbamimidoyl-4-((naphthalen-1-yl-methylene)amino)benzene sulfonamide, quantum chemical calculations were performed to understand its reactivity. scilit.com For some 4H-benzo[h]chromene derivatives, which contain a naphthalene-like moiety, global properties like chemical hardness, softness, and electronegativity were calculated from the HOMO and LUMO energies. ekb.eg Local reactivity was also assessed using the Fukui function. ekb.eg

Molecular Electrostatic Potential (MEP) Mapping

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic absorption spectra of molecules. It allows for the prediction of excitation energies and oscillator strengths, which correspond to the positions and intensities of absorption bands in the UV-Vis spectrum.

TD-DFT calculations have been successfully applied to various this compoundyl) compounds to interpret their experimental electronic spectra. For 1-(1-naphthoyl)-3-(halo-phenyl)-thioureas, the simulated absorption spectra were in good agreement with the experimental data. conicet.gov.ar In the case of 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, the experimental UV-Vis spectrum was recorded in dimethyl sulfoxide (B87167) and compared with the theoretically computed spectrum using TD-DFT. acs.orgacs.org

These calculations can also provide insights into the nature of the electronic transitions. For example, they can identify whether a transition is a localized π-π* transition within an aromatic ring or an intramolecular charge transfer (ICT) transition between different parts of the molecule. For a platinum(II) complex containing a naphthalimide group, TD-DFT calculations showed that the lowest energy absorption band comprised several transitions from orbitals on the central bridge and donor group to a LUMO localized on the naphthalimide acceptor. researchgate.net

The table below summarizes a comparison of experimental and TD-DFT calculated electronic transition data for a Pd(II) complex with a naphthaldehyde-derived Schiff base ligand. researchgate.net

| Experimental λmax (nm) | Calculated λmax (nm) | Oscillator Strength (f) | Transition Character |

| 380 | 375 | 0.23 | ILCT (Intraligand Charge Transfer) |

| 325 | 318 | 0.15 | π-π |

| 280 | 275 | 0.45 | π-π |

Data sourced from a study on a Pd(II) complex of a Schiff base derived from 2-methoxynaphthaldehyde. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge delocalization, hyperconjugative interactions, and the stability of molecular systems. nih.govuni-muenchen.de In the context of this compoundyl) compounds, NBO analysis provides deep insights into the intramolecular interactions that govern their electronic properties and stability. The analysis focuses on the interactions between donor (occupied) and acceptor (unoccupied) orbitals, where a larger stabilization energy (E(2)) indicates a more intense interaction. semanticscholar.orgnih.gov

Studies on various this compoundyl) derivatives have utilized NBO analysis to elucidate the nature of their chemical bonds and non-covalent interactions. For instance, in 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, NBO analysis revealed the stability of the molecule arises from hyperconjugative interactions and charge delocalization. nih.gov Similarly, for Schiff bases like 1-(4-methoxyphenyl)-N-(naphthalen-1-yl)methanimine, NBO analysis was performed to understand the electronic stabilization within the molecule. semanticscholar.orgeurjchem.com

In an analysis of 2-(Azepan-1-yl(naphthalen-1-yl)methyl)phenol, NBO calculations were used to investigate both intermolecular and intramolecular bonding interactions. researchgate.netdergipark.org.tr The analysis identified significant stabilization energies resulting from electron delocalization. For example, a strong interaction was observed between the lone pair (LP) of the nitrogen atom and the antibonding orbitals of adjacent carbon atoms, indicating significant charge transfer. researchgate.netdergipark.org.tr The study found that the p-type subshell contributed to the C2-C3 antibonding orbital, while both s and p subshells contributed to the lone pair on the oxygen atom. dergipark.org.tr

The stabilization energies (E(2)) from donor-acceptor interactions are a key output of NBO analysis. nih.gov These energies quantify the delocalization of electron density from a filled Lewis-type NBO (donor) to an empty non-Lewis NBO (acceptor). For example, in the 2-(Azepan-1-yl(naphthalen-1-yl)methyl)phenol compound, the interaction between the O11-H12 donor and the C41-C46 acceptor had the highest stabilization energy. researchgate.net

Table 1: Selected NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) in this compoundyl) Compounds

| Compound | Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) | Reference |

|---|---|---|---|---|

| 2-(Azepan-1-yl(naphthalen-1-yl)methyl)phenol | LP (1) N16 | π*(C17-N19) | 53.86 | tandfonline.com |

| 2-(Azepan-1-yl(naphthalen-1-yl)methyl)phenol | O11-H12 | C41-C46 | 486.90 | researchgate.net |

This table presents selected stabilization energies from NBO analyses of different this compoundyl) compounds as reported in the literature. The values illustrate the magnitude of intramolecular charge transfer interactions.

Prediction and Analysis of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics, and computational methods play a crucial role in predicting and understanding the NLO properties of novel compounds. analis.com.my this compoundyl) derivatives, particularly those with extended π-conjugated systems, have been investigated for their potential as NLO materials. analis.com.myresearchgate.net The key parameters for evaluating NLO activity are the molecular dipole moment (μ), linear polarizability (α), and the first hyperpolarizability (β). researchgate.netdergipark.org.tr

A significant first hyperpolarizability (β) value is indicative of a strong NLO response. tandfonline.com For organic molecules, this property is often associated with intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group through a π-conjugated bridge. nih.govnih.gov The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is also a critical factor; a smaller energy gap generally leads to higher polarizability and a larger NLO response. nih.govacs.org

Computational studies on this compoundyl) chalcone (B49325) derivatives have shown promising NLO properties. For example, 3-(naphthalen-1-yl)-1-(4-(phenylethynyl)phenyl)-2-propen-1-one (3NPP) was found to possess a high NLO response with a total first hyperpolarizability (βtot) of 420.51 × 10⁻³⁰ esu. analis.com.myresearchgate.net The presence of π-conjugated acetylide groups was shown to enhance the nonlinear optical property. analis.com.myresearchgate.net Similarly, a study on 2-(Azepan-1-yl(naphthalen-1-yl)methyl)phenol also investigated its NLO properties, calculating the dipole moment, polarizability, and hyperpolarizability. researchgate.netdergipark.org.tr

The synthesis and computational analysis of N-((2-hydroxynaphthalen-1-yl)(4-nitrophenyl)methyl)-N-methyl acetamide (B32628) also indicated that the compound has a high dipole moment and hyperpolarizability, suggesting its potential for NLO applications. seejph.com

Table 2: Calculated NLO Properties of Selected this compoundyl) Compounds

| Compound | HOMO-LUMO Gap (eV) | First Hyperpolarizability (βtot) (esu) | Reference |

|---|---|---|---|

| 3-(naphthalen-1-yl)-1-(4-(phenylethynyl)phenyl)-2-propen-1-one (3NPP) | 3.51 | 420.51 × 10⁻³⁰ | analis.com.myresearchgate.net |

| 2-amino-8-methyl-5-oxo-4-[2-(2-oxo-2H-chromen-3-ylmethoxy)-phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile | 5.168 | Not specified | nih.gov |

This table summarizes key calculated parameters related to the NLO properties of this compoundyl) derivatives. A smaller HOMO-LUMO gap and a larger first hyperpolarizability value are generally desirable for NLO materials.

Molecular Dynamics Simulations for Conformational Stability and Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems, providing insights into conformational stability and the dynamics of ligand-receptor interactions. mdpi.comnih.gov For this compoundyl) compounds, MD simulations have been employed to assess the stability of their complexes with macromolecular targets, such as proteins. samipubco.comresearchgate.netsamipubco.com

A key metric in MD simulations is the root-mean-square deviation (RMSD), which measures the average deviation of a protein's backbone atoms over time relative to a reference structure. A stable RMSD plot over the simulation time indicates that the protein-ligand complex has reached equilibrium and is stable. mdpi.comnih.gov

In a study of (N-(4-carbamoylphenyl)-8-cyclopropyl-7-(naphthalen-1-ylmethyl)-5-oxo-2,3-dihydro- semanticscholar.orgresearchgate.netthiazolo[3,2-a]pyridine-3-carboxamide) complexed with the main protease of SARS-CoV-2, MD simulations were performed to examine the stability of the complex. samipubco.comresearchgate.netsamipubco.com The results showed that the designed compounds were stable within the active site of the protease. samipubco.com Similarly, MD simulations were used to investigate the binding of a sulphonamide derivative bearing a naphthalene moiety to tubulin. nih.govsemanticscholar.orgtandfonline.com The RMSD of the complex was calculated to ensure the stability of the system during the simulation, which provided a rational explanation for the interaction between the compound and tubulin. nih.gov

Another study on N-substituted 1-hydroxy-4-sulfamoyl-2-naphthoate compounds bound to the anti-apoptotic protein Mcl1 used MD simulations to understand the molecular mechanism of binding. mdpi.com The RMSD analysis indicated that the Mcl1-ligand complex reached an equilibrium phase and remained stable throughout the simulation. mdpi.com These simulations can predict crucial amino acid residues that have a significant impact on the stability of the complex. mdpi.com

Table 3: Molecular Dynamics Simulation Studies of this compoundyl) Compound Complexes

| This compoundyl) Compound | Macromolecular Target | Simulation Time | Key Findings | Reference |

|---|---|---|---|---|

| Sulphonamide derivative with naphthalen-1-yl moiety | Tubulin | 30 ns | The complex was stable, providing insights into the binding mode. | semanticscholar.orgtandfonline.com |

| (N-(4-carbamoylphenyl)-8-cyclopropyl-7-(naphthalen-1-ylmethyl)-5-oxo-2,3-dihydro- semanticscholar.orgresearchgate.netthiazolo[3,2-a]pyridine-3-carboxamide) | SARS-CoV-2 Main Protease | Not specified | The complex was found to be stable within the active site. | samipubco.comresearchgate.netsamipubco.com |

This table provides an overview of MD simulation studies performed on this compoundyl) compounds in complex with biological macromolecules, highlighting the stability and nature of the interactions.

Molecular Docking Studies (focused on theoretical binding interactions with macromolecular targets)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor, to form a stable complex. researchgate.net This method is widely used in drug design to understand the binding modes and affinities of potential drug candidates. researchgate.net For this compoundyl) compounds, molecular docking has been instrumental in exploring their theoretical binding interactions with various macromolecular targets. researchgate.netresearchgate.net

Docking studies provide information on the binding affinity, usually expressed as a docking score or binding energy, and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site. ajgreenchem.com

For example, a series of 2-(alkylthio)-3-(naphthalen-1-yl)quinazolin-4(3H)-ones were docked into the active site of the VEGFR-2 protein to determine their specific binding preferences. researchgate.net In another study, this compoundyl)propanamide derivatives were docked against fungal lanosterol (B1674476) 14α-demethylase to investigate their mode of action. researchgate.net Similarly, naphthalene-chalcone derivatives were subjected to molecular docking to assess their affinity for proteins relevant to breast cancer. ajgreenchem.comajgreenchem.com

The binding of a sulphonamide derivative containing a naphthalen-1-yl group to the colchicine-binding site of tubulin was also investigated using molecular docking. semanticscholar.orgtandfonline.com The study revealed that the naphthyl group of the compound located at a hydrophobic pocket, forming a strong hydrophobic interaction, and also formed a cation-π interaction with a lysine (B10760008) residue. nih.gov Another investigation focused on the inhibitory potential of (N-(4-carbamoylphenyl)-8-cyclopropyl-7-(naphthalen-1-ylmethyl)-5-oxo-2,3-dihydro- semanticscholar.orgresearchgate.netthiazolo[3,2-a]pyridine-3-carboxamide) against the SARS-CoV-2 main protease, with docking studies revealing a high negative binding affinity. samipubco.comresearchgate.netsamipubco.com

Table 4: Molecular Docking Studies of this compoundyl) Derivatives with Macromolecular Targets

| This compoundyl) Derivative | Macromolecular Target | Docking Score/Binding Affinity | Key Interactions | Reference |

|---|---|---|---|---|

| 2-(Alkylthio)-3-(naphthalen-1-yl)quinazolin-4(3H)-ones | VEGFR-2 | Not specified | Determined specific binding preferences at the target site. | researchgate.net |

| This compoundyl)propanamide derivatives | Fungal lanosterol 14α-demethylase | Not specified | Investigated the mode of action. | researchgate.net |

| Sulphonamide derivative with naphthalen-1-yl moiety | Tubulin (colchicine-binding site) | Not specified | Hydrophobic interactions, cation-π interaction with Lys-254. | nih.govsemanticscholar.orgtandfonline.com |

| Naphthalene-chalcone derivatives | Proteins related to MCF-7 breast cancer | -4.1 to -6.1 kcal/mol | Hydrogen bonding and hydrophobic interactions. | ajgreenchem.com |

| (N-(4-carbamoylphenyl)-8-cyclopropyl-7-(naphthalen-1-ylmethyl)-5-oxo-2,3-dihydro- semanticscholar.orgresearchgate.netthiazolo[3,2-a]pyridine-3-carboxamide) | SARS-CoV-2 Main Protease | High negative binding affinity | Positive interactions with the main protease. | samipubco.comresearchgate.netsamipubco.com |

This table summarizes the findings from molecular docking studies of various this compoundyl) compounds, indicating their potential biological targets and the nature of their theoretical binding interactions.

Coordination Chemistry and Ligand Design Incorporating N Naphthalen 1 Yl Fragments

Synthesis and Characterization of Metal Complexes with N-(naphthalen-1-yl) Ligands

The synthesis of metal complexes incorporating this compoundyl) ligands typically involves the reaction of a suitable metal salt with a pre-synthesized ligand in an appropriate solvent. The ligands themselves are often Schiff bases, formed through the condensation of a naphthalen-1-yl amine derivative with an aldehyde or ketone, or other functionalized structures like amides and hydrazones.

For instance, a novel coumarin (B35378) Schiff base, (E)-7-hydroxy-4-methyl-8-(1-(1-(naphthalen-1-yl) ethylimino) ethyl)-2H-chromen-2-one, was synthesized by condensing 8-acetyl-7-hydroxy-4-methyl-2H-chromen-2-one with 1-(naphthalen-1-yl) ethylamine. researchgate.net This ligand was then reacted with various transition metal(II) ions to form complexes. researchgate.net Similarly, a new Azo-Schiff base derivative containing a naphthalen-1-yl fragment was used to synthesize complexes with Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Pt(II), and Au(III) ions. ekb.eg Another approach involves the synthesis of hydrazone-based ligands, such as (E)-N′-(1-(2-hydroxy-6-methyl-4-oxo-4H-pyran-3-yl)ethylidene)-2-(naphthalen-1-yl)acetohydrazide, which was subsequently used to prepare amorphous transition metal complexes with Co(II), Ni(II), Cu(II), Zn(II), Pb(II), and Cd(II). mdpi.com

The reaction of N,N-bis(diphenylphosphino)naphthalen-1-amine with group 6 metal carbonyls like [M(CO)6] (where M=Cr, Mo, W) in a 1:1 molar ratio yields cis-[M(CO)4(ligand)] complexes. researchgate.net These reactions are often carried out under reflux for extended periods. researchgate.net

A summary of representative synthesized complexes is provided in the table below.

| Ligand Type | Metal Ions | Synthesis Method | Reference |

| Coumarin Schiff Base | Mn(II), Co(II), Ni(II), Cu(II), Hg(II) | Condensation reaction with metal salts. | researchgate.net |

| Azo-Schiff Base | Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Pt(II), Au(III) | Reaction of the ligand with metal ions. | ekb.eg |

| Naphthyl Acetohydrazone | Co(II), Ni(II), Cu(II), Zn(II), Pb(II), Cd(II) | Reaction of the ligand with metal salts. | mdpi.com |

| N,N-Bis(diphenylphosphino)naphthalen-1-amine | Cr, Mo, W | Reaction with metal carbonyls under reflux. | researchgate.net |

| Hydrazone Schiff Base | Co(II), Ni(II), Cu(II) | Condensation reaction followed by complexation. | researchgate.net |

Characterization of these complexes is achieved through a suite of analytical and spectroscopic techniques. Elemental analysis is used to determine the stoichiometry of the complexes, with studies often indicating 1:1 or 1:2 metal-to-ligand ratios. ekb.egresearchgate.net Spectroscopic methods are crucial for elucidating the structure and bonding.

FT-IR Spectroscopy is used to identify the coordination sites of the ligand. Shifts in the vibrational frequencies of key functional groups, such as the azomethine (C=N), carbonyl (C=O), or phenolic (O-H) groups, upon complexation provide evidence of their involvement in bonding to the metal ion. researchgate.netekb.egmdpi.comnih.gov For example, the involvement of azomethine nitrogen and phenolic oxygen in coordination is a common finding. researchgate.netresearchgate.net

NMR Spectroscopy (¹H, ¹³C, ³¹P) helps to characterize the ligand framework and confirm its structure in solution. researchgate.netmdpi.comresearchgate.net In diamagnetic complexes, shifts in proton and carbon signals upon coordination can provide further structural insights. mdpi.com

UV-Vis Spectroscopy provides information about the electronic transitions within the complexes and can help in inferring the geometry of the coordination sphere. ekb.egresearchgate.net

Mass Spectrometry confirms the molecular weight of the synthesized ligands and complexes. researchgate.netekb.egmdpi.com

Magnetic Susceptibility and Molar Conductivity Measurements are employed to determine the magnetic properties and electrolytic nature of the complexes, respectively. ekb.egresearchgate.net These measurements help in assigning the geometry, such as octahedral or square planar, around the central metal ion. ekb.egresearchgate.net

Single-Crystal X-ray Diffraction provides unambiguous determination of the solid-state molecular structure, revealing precise bond lengths, bond angles, coordination geometry, and intermolecular interactions. researchgate.netacs.org

Exploration of Ligand Architecture and Diverse Coordination Modes

The this compoundyl) group, when incorporated into larger ligand structures, offers significant versatility in coordination chemistry. The architecture of the resulting metal complexes is influenced by the ligand's denticity, the nature of the donor atoms, the coordination preference of the metal ion, and the presence of counter-ions or ancillary ligands. acs.orgacs.org

Ligands featuring the this compoundyl) fragment can exhibit various coordination modes:

Bidentate Coordination: Many this compoundyl)-based Schiff base ligands act as bidentate chelators. For example, a coumarin Schiff base ligand coordinates to metal ions through the phenolic oxygen and the azomethine nitrogen, forming a stable chelate ring. researchgate.net